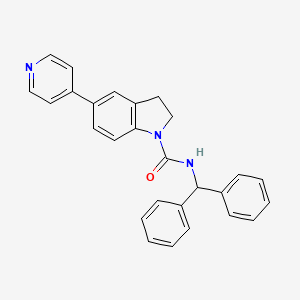

N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-5-pyridin-4-yl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O/c31-27(29-26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)30-18-15-24-19-23(11-12-25(24)30)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUGHQQTXMAJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the indoline core.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

However, a hypothetical comparison can be inferred based on its molecular features:

Table 1: Hypothetical Structural and Functional Comparison

Key Observations

Structural Complexity : The benzhydryl group in this compound enhances steric bulk compared to simpler indoline derivatives, which may influence binding to hydrophobic pockets in protein targets .

Functional Group Synergy : The combination of pyridine (a hydrogen bond acceptor) and benzhydryl (hydrophobic moiety) may optimize interactions with dual-pocket binding sites, a feature absent in analogs lacking either substituent.

Biological Activity

N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Indoline Core : The indoline structure is typically synthesized through the condensation of phenylhydrazine with a suitable carbonyl compound, followed by cyclization.

- Introduction of Benzhydryl Group : This is achieved via Friedel-Crafts alkylation using benzhydryl chloride in the presence of a Lewis acid catalyst.

- Attachment of Pyridinyl Group : The pyridinyl moiety is introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with the indoline core.

Biological Activity

This compound exhibits several biological activities that make it a candidate for further research:

Antiviral Activity

Research has indicated that derivatives similar to this compound possess antiviral properties. For instance, compounds with similar structural features demonstrated significant activity against H5N1 and SARS-CoV-2 viruses, with some achieving over 90% inhibition at specific concentrations .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, which may include phospholipase A2, thereby modulating inflammatory responses. This mechanism is crucial as phospholipase A2 plays a significant role in the biosynthesis of leukotrienes and prostaglandins, both of which are mediators of inflammation .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Molecular Targets : The compound binds to specific receptors or enzymes, modulating their activity and altering cellular signaling pathways.

- Inhibition of Viral Proteases : Similar compounds have shown inhibitory effects on viral proteases, suggesting that N-benzhydryl derivatives may also exhibit this property .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 8h | H5N1 Inhibition | 0.5 μmol/μL (93% inhibition) | |

| 8f | SARS-CoV-2 Inhibition | IC50 = 240.6 μg/mL | |

| 6b | Antiproliferative on Reh Cells | IC50 = 30 µM |

These findings illustrate the potential for developing new antiviral agents and anti-inflammatory drugs based on the structure and activity of N-benzhydryl derivatives.

Q & A

Q. What are the key synthetic methodologies for preparing N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide?

The synthesis typically involves a multi-step process starting with functionalization of the indoline core. For example:

- Core scaffold assembly : Condensation of substituted indoline precursors with benzhydryl groups under acidic conditions (e.g., HCl/EtOH).

- Pyridinyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridin-4-yl group at the 5-position of indoline.

- Carboxamide formation : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with amines.

Critical steps : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) and characterization by -NMR, -NMR, and LC-MS to confirm regioselectivity .

Q. How is the compound characterized for structural validation in early-stage research?

Standard analytical techniques include:

- Spectroscopy : -NMR (δ 7.2–8.5 ppm for pyridinyl protons), -NMR (carbonyl peaks ~170 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–H···π interactions between benzhydryl and pyridinyl groups) .

Q. What preliminary biological assays are used to assess its activity?

Initial screening often focuses on:

- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (Annexin V staining) in relevant cell lines.

- Binding studies : Surface plasmon resonance (SPR) to measure affinity (K) for protein targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Key strategies include:

- Substituent variation : Modifying the benzhydryl group (e.g., electron-withdrawing substituents) to enhance binding affinity.

- Scaffold hopping : Replacing indoline with oxadiazole or triazole cores to improve metabolic stability.

- Pharmacophore mapping : Molecular overlays (e.g., Schrödinger Phase) to identify critical interaction points (e.g., hydrogen bonding with pyridinyl-N) .

Q. What computational methods predict its interaction with biological targets?

Advanced workflows involve:

- Molecular docking : Autodock Vina or Glide to simulate binding poses in enzyme active sites (e.g., kinase ATP-binding pockets).

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories.

- DFT calculations : Gaussian09 to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can conflicting data on its metabolic stability be resolved?

Discrepancies may arise from:

- In vitro vs. in vivo models : Compare microsomal stability (human liver microsomes) with pharmacokinetic data (e.g., rat plasma t).

- CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for oxidation using recombinant enzymes.

- Isotope labeling : -tagged compound to track metabolite formation via LC-MS/MS .

Q. What advanced techniques analyze its stability under varying conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition at high temperatures (>250°C).

- Forced degradation studies : Expose to UV light, acidic/basic hydrolysis, and oxidative stress (HO), followed by HPLC-PDA to quantify degradation products.

- Solid-state NMR : Monitor polymorphic transitions during storage .

Q. How can trace impurities be detected and quantified?

Q. What strategies improve solubility without compromising activity?

- Salt formation : Prepare hydrochloride or mesylate salts.

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility.

- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxamide moiety .

Q. How is the compound’s selectivity profiled against off-target proteins?

- Kinome-wide screening : Commercial panels (e.g., Eurofins KinaseProfiler™) to assess inhibition of >400 kinases.

- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines.

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.